3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea
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Overview
Description
3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea is a compound of significant interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety. The presence of the trifluoromethoxy group imparts unique electronic and steric properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The thiourea moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-[4-(trifluoromethoxy)phenyl]urea: Similar structure but lacks the methyl group.
3-amino-3-methyl-1-[4-(trifluoromethyl)phenyl]thiourea: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3-amino-3-methyl-1-[4-(methoxy)phenyl]thiourea: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in 3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence the compound’s reactivity, biological activity, and overall behavior in various applications.
Properties
IUPAC Name |
1-amino-1-methyl-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3OS/c1-15(13)8(17)14-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQZMUGUKCJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=C(C=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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